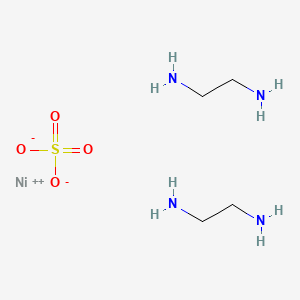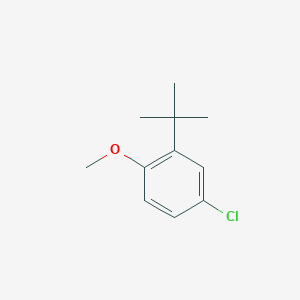
2,2'-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) is an organic compound that belongs to the class of indene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-phenylenediamine and 4,5-dimethoxyindene-1,3-dione.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Lewis acids (e.g., aluminum chloride, AlCl3), transition metal catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways: It may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups present in 2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione).
2,2’-(1,4-Phenylene)bis(4-methoxy-1H-indene-1,3(2H)-dione): Contains fewer methoxy groups compared to the target compound.
Uniqueness
2,2’-(1,4-Phenylene)bis(4,5-dimethoxy-1H-indene-1,3(2H)-dione) is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and potential applications. The methoxy groups may enhance the compound’s solubility, stability, and biological activity compared to similar compounds.
属性
CAS 编号 |
20854-79-9 |
|---|---|
分子式 |
C28H22O8 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
2-[4-(4,5-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-4,5-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C28H22O8/c1-33-17-11-9-15-21(27(17)35-3)25(31)19(23(15)29)13-5-7-14(8-6-13)20-24(30)16-10-12-18(34-2)28(36-4)22(16)26(20)32/h5-12,19-20H,1-4H3 |
InChI 键 |
FVFZOUADERDYIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=C(C4=O)C(=C(C=C5)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


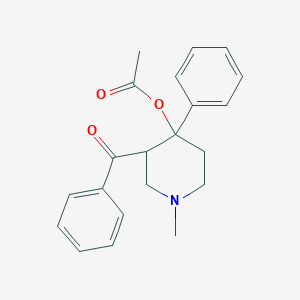

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
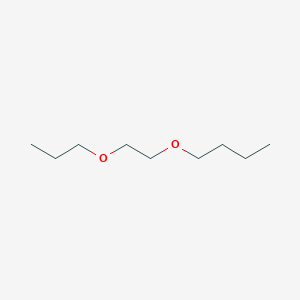
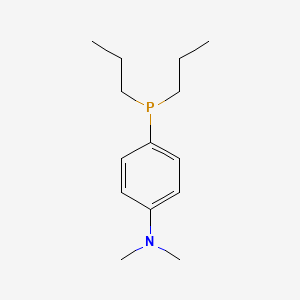
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
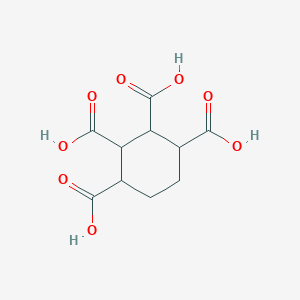


![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
